molecular formula C25H28N4O4 B7684824 N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B7684824
M. Wt: 448.5 g/mol
InChI Key: IBHCNOVMPHZSON-UHFFFAOYSA-N
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Description

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of quinolinyl-pyrazoles.

Properties

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-6-31-20-13-17(14-21(32-7-2)22(20)33-8-3)25(30)27-23-18-12-16-10-9-15(4)11-19(16)26-24(18)29(5)28-23/h9-14H,6-8H2,1-5H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCNOVMPHZSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide stands out due to its unique combination of a quinoline and pyrazole ring system, which imparts distinct chemical and biological properties.

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